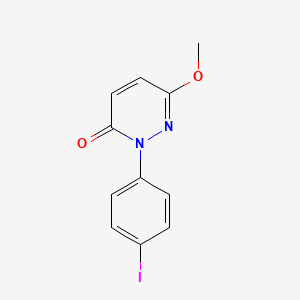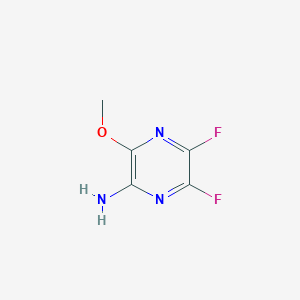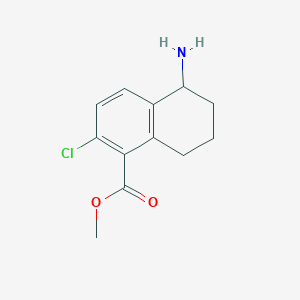
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is a complex organic compound that features a quinoline core structure with a boron-containing dioxaborinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Formation of the Dioxaborinane Ring: The dioxaborinane ring is formed by reacting the quinoline derivative with a boronic acid or boronate ester under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the coupling partner used.
科学研究应用
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying biological processes and interactions due to its fluorescent properties.
Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.
作用机制
The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline: Lacks the hydroxy group at the 4-position.
4-Hydroxyquinoline-2(1h)-one: Lacks the dioxaborinane ring.
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyquinolin-2(1h)-one: Has a methoxy group instead of a hydroxy group at the 4-position.
Uniqueness
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is unique due to the presence of both the hydroxy group and the boron-containing dioxaborinane ring
属性
分子式 |
C14H16BNO4 |
|---|---|
分子量 |
273.09 g/mol |
IUPAC 名称 |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16BNO4/c1-14(2)7-19-15(20-8-14)9-3-4-11-10(5-9)12(17)6-13(18)16-11/h3-6H,7-8H2,1-2H3,(H2,16,17,18) |
InChI 键 |
XRHUATWZOWPPCX-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







